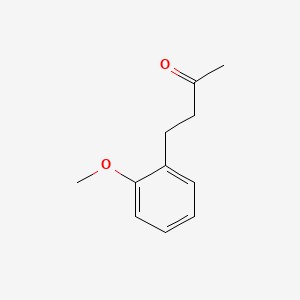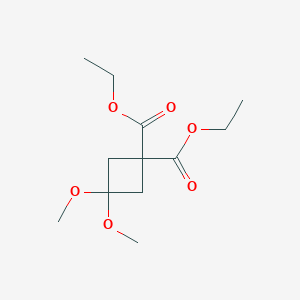
Benzenepropanal, 3,5-difluoro-4-methyl- (or 3-(3,5-Difluoro-4-methylphenyl)propionaldehyde )
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenepropanal, 3,5-difluoro-4-methyl- (or 3-(3,5-Difluoro-4-methylphenyl)propionaldehyde) is an organic compound characterized by the presence of a benzene ring substituted with two fluorine atoms and a methyl group, along with a propionaldehyde group
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the difluoro and methyl groups . The reaction conditions often include the use of palladium acetate as a catalyst, iodobenzene, and triethylamine in acetonitrile, with the reaction mixture heated to reflux under a nitrogen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Benzenepropanal, 3,5-difluoro-4-methyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
Oxidation: 3-(3,5-Difluoro-4-methylphenyl)propionic acid.
Reduction: 3-(3,5-Difluoro-4-methylphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Benzenepropanal, 3,5-difluoro-4-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of Benzenepropanal, 3,5-difluoro-4-methyl- involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation . The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Benzenepropanal, 3,5-difluoro-4-(trifluoromethyl)-: Similar structure but with a trifluoromethyl group instead of a methyl group.
Benzenepropanal, 3,5-difluoro-4-hydroxy-: Similar structure but with a hydroxy group instead of a methyl group.
Uniqueness
Benzenepropanal, 3,5-difluoro-4-methyl- is unique due to the specific combination of difluoro and methyl substitutions on the benzene ring, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
属性
分子式 |
C10H10F2O |
|---|---|
分子量 |
184.18 g/mol |
IUPAC 名称 |
3-(3,5-difluoro-4-methylphenyl)propanal |
InChI |
InChI=1S/C10H10F2O/c1-7-9(11)5-8(3-2-4-13)6-10(7)12/h4-6H,2-3H2,1H3 |
InChI 键 |
YJVLBWZGVGNGNE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1F)CCC=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 4-[(3-chlorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B8798192.png)




![2-Ethyl-2,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B8798235.png)






![8'-fluoro-5'-hydroxy-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one](/img/structure/B8798294.png)
